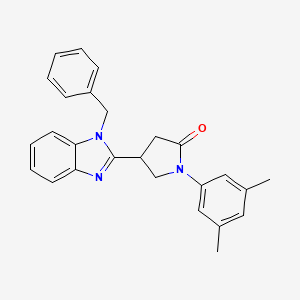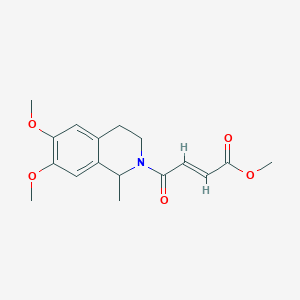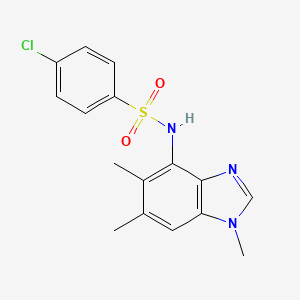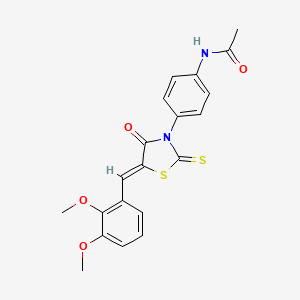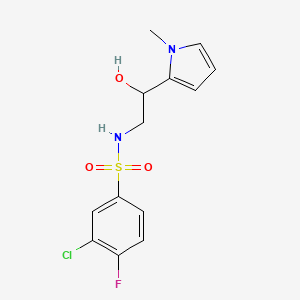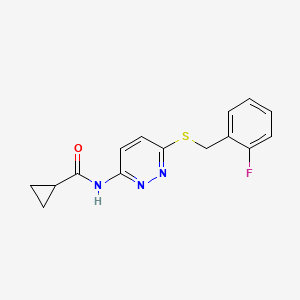
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a selective inhibitor of the bacterial enzyme LpxC, which plays a crucial role in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria.
Aplicaciones Científicas De Investigación
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to inhibit LpxC makes it a valuable tool in studying bacterial lipid A biosynthesis and developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, particularly against Gram-negative bacteria.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is the α-glucosidase enzyme . This enzyme is located in the intestine and plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of oligosaccharides and disaccharides to glucose .
Mode of Action
This compound: interacts with the α-glucosidase enzyme by inhibiting its activity . This inhibition delays the digestion of carbohydrates, thereby reducing the rate of glucose absorption in the digestive system .
Biochemical Pathways
The inhibition of α-glucosidase by This compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the reduction of postprandial hyperglycemia . By inhibiting α-glucosidase and slowing carbohydrate digestion, this compound can help manage blood sugar levels, particularly after meals .
Métodos De Preparación
The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves several stepsThe reaction conditions often involve the use of reagents such as thionyl chloride, sodium hydride, and various solvents like dichloromethane and dimethylformamide . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide
Comparación Con Compuestos Similares
N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also exhibit antibacterial activity and are used in the development of new antibiotics.
Imidazo[2,1-b]thiazole derivatives: These compounds have shown cytotoxic activity against cancer cell lines and are being explored for their potential as anticancer agents.
Pyridazinone derivatives: These compounds have a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its selective inhibition of LpxC, making it a promising candidate for the development of new antibiotics targeting Gram-negative bacteria.
Propiedades
IUPAC Name |
N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-4-2-1-3-11(12)9-21-14-8-7-13(18-19-14)17-15(20)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMITEGSKAMDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
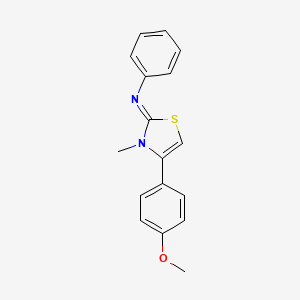
![8-(2-chlorobenzenesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2574408.png)
![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)
![4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2574412.png)
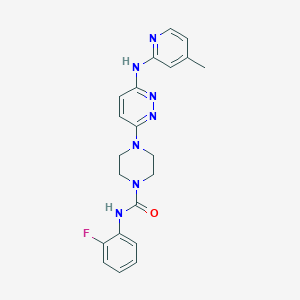
![2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2574414.png)
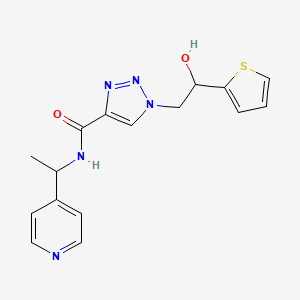
![3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea](/img/structure/B2574416.png)
